molecular formula C8H10N2 B189263 cis-2-Tert-butyl-2-butenedinitrile CAS No. 169309-80-2

cis-2-Tert-butyl-2-butenedinitrile

Cat. No.: B189263
CAS No.: 169309-80-2
M. Wt: 134.18 g/mol
InChI Key: WGGPUYXDGYTCJX-QPJJXVBHSA-N
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Description

cis-2-Tert-butyl-2-butenedinitrile: is an organic compound with the molecular formula C8H10N2 It is characterized by the presence of a tert-butyl group and two nitrile groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-tert-butyl-2-butenedinitrile typically involves the reaction of tert-butylacetylene with cyanogen bromide in the presence of a base such as sodium amide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-tert-butyl-2-butenedinitrile can undergo oxidation reactions to form corresponding oximes or nitrile oxides.

    Reduction: Reduction of the nitrile groups can lead to the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of oximes or nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or other functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

Cis-2-tert-butyl-2-butenedinitrile has been explored in various research contexts, particularly in organic synthesis and materials science.

Synthesis of Functionalized Compounds

This compound serves as a versatile building block for synthesizing other organic compounds. It can undergo reactions such as:

  • Michael Addition : This compound can participate in Michael addition reactions with nucleophiles, leading to the formation of complex molecules that are useful in pharmaceuticals and agrochemicals.

Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly in the synthesis of nitrile-based polymers. These polymers exhibit desirable properties such as thermal stability and resistance to solvents.

Catalytic Processes

Research indicates that this compound can be utilized in catalytic processes, enhancing reaction efficiency and selectivity. For instance, it can act as a ligand in transition metal catalysis, facilitating various organic transformations.

Case Studies

Several studies highlight the practical applications of this compound:

Case Study 1: Synthesis of Nitrile Polymers

In a study published by Market Publishers, the synthesis of nitrile polymers using this compound demonstrated its efficacy as a monomer. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to traditional polymers .

Case Study 2: Organic Synthesis

A research article from the National Center for Biotechnology Information (NCBI) discussed the use of this compound in synthesizing complex organic molecules through Michael addition reactions. This study showcased the compound's versatility and importance in developing new pharmaceuticals .

Market Trends and Future Directions

The global market for this compound is expanding due to its applications in various industries, including pharmaceuticals, agriculture, and materials science. According to a market report, the demand for this compound is expected to grow as researchers continue to explore its potential applications .

Mechanism of Action

The mechanism by which cis-2-tert-butyl-2-butenedinitrile exerts its effects is primarily through its reactive nitrile groups. These groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic addition, cyclization, and polymerization reactions, which are facilitated by the electron-withdrawing nature of the nitrile groups.

Comparison with Similar Compounds

    trans-2-tert-butyl-2-butenedinitrile: Differing in the geometric configuration around the double bond.

    2-tert-butyl-3-butenenitrile: Lacking one nitrile group.

    2-tert-butyl-2-butenediamine: Featuring amine groups instead of nitriles.

Uniqueness: cis-2-tert-butyl-2-butenedinitrile is unique due to its specific geometric configuration and the presence of two nitrile groups, which impart distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted applications in synthesis and material science.

Biological Activity

Cis-2-tert-butyl-2-butenedinitrile (CAS 169309-80-2) is a nitrile compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a tert-butyl group and two cyano groups attached to a butene backbone, contributing to its unique chemical reactivity. The structural formula can be represented as:

C8H12N2\text{C}_8\text{H}_{12}\text{N}_2

This compound's properties allow it to participate in various biological interactions, making it a candidate for pharmacological research.

The biological activity of this compound is primarily linked to its ability to interact with cellular receptors and enzymes. Although specific pathways for this compound are not extensively documented, related compounds often exhibit the following mechanisms:

  • Receptor Interaction : Similar nitriles have been shown to bind to various receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : Compounds with nitrile functional groups can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation.
  • Antioxidant Activity : Some studies suggest that nitriles may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity

Research indicates that this compound has several notable biological activities:

  • Antimicrobial Properties : Initial studies suggest that this compound may inhibit the growth of certain bacterial strains.
  • Anticancer Potential : Preliminary data indicate that it may induce apoptosis in cancer cells, although further studies are needed to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialInhibits growth of specific bacterial strains
AnticancerInduces apoptosis in cancer cells
AntioxidantPotential reduction of oxidative stress

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains found that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in human cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cis-2-tert-butyl-2-butenedinitrile to achieve high stereochemical purity?

Methodological Answer: Stereochemical control in nitrile derivatives often relies on solvent polarity, temperature, and catalyst selection. For this compound, a two-step protocol involving tert-butyl Grignard reagent addition to a pre-functionalized dinitrile precursor is recommended. Reaction monitoring via ¹H NMR (to track tert-butyl group integration) and FT-IR (to confirm nitrile stretching bands at ~2200 cm⁻¹) ensures intermediate stability. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) minimizes diastereomer contamination. Compare with analogous syntheses of tert-butyl-substituted nitriles (e.g., di-tert-butyl-1,1′-bi-2-naphthol) for solvent selection insights .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: Combined spectroscopic and crystallographic methods are essential:

  • X-ray crystallography resolves stereochemistry and confirms the cis configuration.
  • ¹³C NMR identifies nitrile carbons (δ ~115–120 ppm) and tert-butyl carbons (δ ~25–30 ppm).
  • Mass spectrometry (HRMS) validates molecular weight (C₈H₁₀N₂; theoretical 134.18 g/mol) .
    For impurities, GC-MS with a polar capillary column (e.g., DB-5) distinguishes isomers and degradation byproducts.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Use nitrile gloves and fume hoods due to potential skin/eye irritation (analogous to 4-tert-butyl-2-nitrophenol safety guidelines) .
  • Store under inert gas (argon) to prevent hydrolysis of the nitrile group.
  • Emergency protocols should include immediate rinsing with water for dermal contact and consultation with a physician (refer to SDS for 2-benzylidenepropanedinitrile as a template) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer: The tert-butyl group introduces steric hindrance, which can suppress [2+2] cycloaddition while favoring [4+2] Diels-Alder pathways. Computational modeling (e.g., DFT calculations using Gaussian) predicts transition-state geometries and orbital interactions. Experimental validation involves kinetic studies under varying temperatures and pressures, monitored via in-situ FT-IR to track nitrile consumption . Compare with steric effects in di-tert-butyl-1,1′-bi-2-naphthol systems for mechanistic parallels .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Systematically test solubility in aprotic (e.g., DMSO, THF) and protic (e.g., ethanol) solvents using UV-Vis spectroscopy (λmax ~260 nm). Control for moisture content (via Karl Fischer titration) and temperature (±0.1°C). Discrepancies often arise from residual isomers or solvent impurities; employ HPLC with a C18 column for phase-specific quantification .

Q. How can researchers design experiments to probe the compound’s photochemical stability under UV irradiation?

Methodological Answer:

  • Use a Xe arc lamp with a 300 nm cutoff filter to simulate UV exposure.
  • Monitor degradation via HPLC-MS to identify photoproducts (e.g., nitrile oxidation to amides).
  • EPR spectroscopy detects radical intermediates, linking stability to tert-butyl’s electron-donating effects. Reference protocols for nitro-phenol derivatives (e.g., 4-tert-butyl-2-nitrophenol) for irradiation setup .

Q. What computational methods predict this compound’s thermodynamic stability compared to its trans isomer?

Methodological Answer:

  • Perform conformational analysis using Molecular Mechanics (MMFF94 force field) to estimate strain energy.
  • Ab initio calculations (MP2/cc-pVTZ) calculate Gibbs free energy differences. Validate with experimental DSC data (heating rate 10°C/min) to correlate computed stability with observed melting points .

Q. Methodological Design Considerations

Q. How to design a study investigating the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

  • Screen metal salts (e.g., Cu(II), Pd(II)) in anhydrous THF under reflux.
  • Use ESI-MS to detect metal-ligand adducts and single-crystal XRD to resolve coordination geometry.
  • Compare with structurally similar ligands (e.g., 2-tert-butylcyclohexyl acetate isomers) to assess steric/electronic contributions .

Q. What experimental controls are critical when studying the compound’s catalytic activity in C–H functionalization?

Methodological Answer:

  • Include blank reactions (no catalyst) and radical scavengers (TEMPO) to distinguish between ionic and radical mechanisms.
  • Monitor reaction progress via ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • Cross-reference with tert-butyl-containing catalysts (e.g., BINOL derivatives) for control design .

Q. Data Interpretation and Conflict Resolution

Q. How to address discrepancies in reported tert-butyl group rotational barriers for this compound?

Methodological Answer:

  • Replicate variable-temperature ¹H NMR experiments (range: −80°C to 25°C) to observe coalescence points.
  • Compare with DFT-derived rotational barriers (B3LYP/6-31G* level) to reconcile experimental vs. computational results.
  • Consider solvent viscosity effects (e.g., toluene vs. DMSO) using Arrhenius plots .

Q. What statistical approaches validate the compound’s role in multi-step reaction mechanisms?

Methodological Answer:

  • Apply multivariate analysis (e.g., PCA) to kinetic data from time-resolved spectroscopy.
  • Use Eyring plots to extract activation parameters (ΔH‡, ΔS‡) and identify rate-determining steps.
  • Cross-validate with isotopic labeling (¹⁵N-nitride) to track nitrile group participation .

Properties

IUPAC Name

(Z)-2-tert-butylbut-2-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-8(2,3)7(6-10)4-5-9/h4H,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGPUYXDGYTCJX-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C/C#N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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